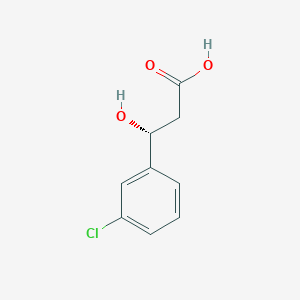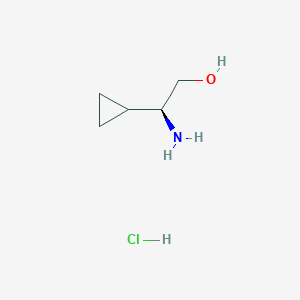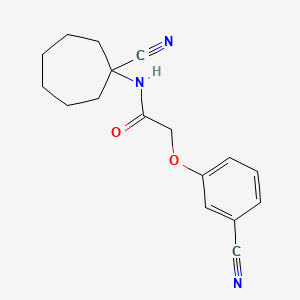
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide, also known as CCPA, is a potent and selective agonist of the A1 adenosine receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide exerts its effects by binding to and activating the A1 adenosine receptor, which is a G protein-coupled receptor. Activation of the A1 receptor leads to the inhibition of adenylate cyclase and the activation of potassium channels, resulting in the hyperpolarization of the cell membrane and the inhibition of neurotransmitter release. N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also inhibits the activity of phosphodiesterase, which leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger that regulates various cellular processes.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also has cardioprotective effects by reducing myocardial ischemia-reperfusion injury and decreasing infarct size. Moreover, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, it is a potent and selective agonist of the A1 adenosine receptor, which makes it a valuable tool for studying the role of the A1 receptor in various cellular processes. However, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which makes it difficult to study its long-term effects. Moreover, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has a low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide. One direction is to study its potential therapeutic applications in other diseases such as neurodegenerative diseases and diabetes. Another direction is to study its long-term effects and its potential side effects in vivo. Moreover, future studies could focus on developing more potent and selective agonists of the A1 adenosine receptor based on the structure of N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide.
Méthodes De Synthèse
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide can be synthesized by reacting 1-cyanocycloheptanecarboxylic acid with 3-cyanophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as ischemia, inflammation, and cancer. It has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and decreasing infarct size. N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-11-14-6-5-7-15(10-14)22-12-16(21)20-17(13-19)8-3-1-2-4-9-17/h5-7,10H,1-4,8-9,12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYOLMMTDWFCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

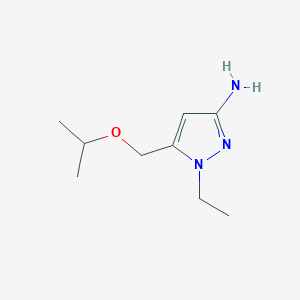
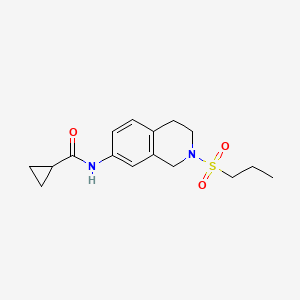
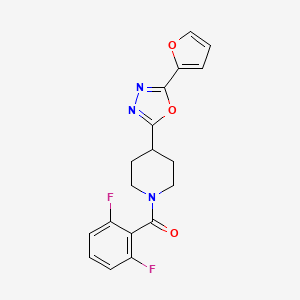

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2398488.png)
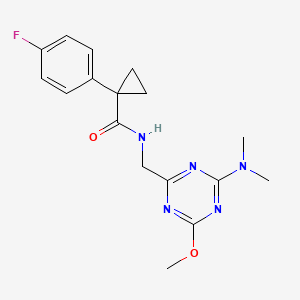

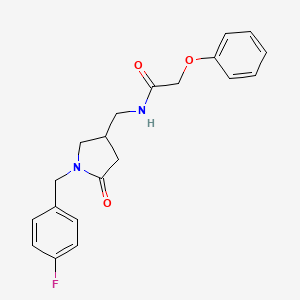

![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2398494.png)
![6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2398498.png)
